Hept-1-yn-1-yl methyl carbonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54140-14-6 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
hept-1-ynyl methyl carbonate |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-6-7-8-12-9(10)11-2/h3-6H2,1-2H3 |
InChI Key |
PZHVEPZVKDFQRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#COC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Hept 1 Yn 1 Yl Methyl Carbonate
Direct Synthesis Approaches to Carbonate Formation
Direct methods for the formation of the carbonate functional group onto the hept-1-yne framework are a primary focus in the synthesis of the target molecule. These strategies involve the reaction of a hept-1-yn-1-ol precursor with a suitable methylating and carbonylating agent.
Transesterification Routes involving Hept-1-yn-1-ol and Methylating Agents
A common and direct method for the synthesis of alkynyl carbonates is the reaction of the corresponding alkynyl alcohol with a methylating agent such as methyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. For instance, the synthesis of a related compound, methyl 5-(tetrahydro-2H-pyran-2-yloxy)pent-2-ynyl carbonate, was achieved by treating 5-(tetrahydro-2H-pyran-2-yloxy)pent-2-yn-1-ol with methyl chloroformate in dichloromethane (B109758) at 0°C, using pyridine (B92270) as the base. rsc.org This method is highly analogous to a potential synthesis of hept-1-yn-1-yl methyl carbonate from hept-1-yn-1-ol.
A similar approach involves the use of dimethyl carbonate, which can act as a green methylating agent in transesterification reactions, often catalyzed by ionic liquids or other catalysts. acs.org
Table 1: Representative Conditions for the Synthesis of Alkynyl Methyl Carbonates via Reaction with Methyl Chloroformate
| Starting Alcohol | Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5-(tetrahydro-2H-pyran-2-yloxy)pent-2-yn-1-ol | Methyl chloroformate | Pyridine | CH₂Cl₂ | 0 | Not specified | rsc.org |
| Hept-1-yn-3-ol | Methyl chloroformate | Pyridine | CH₂Cl₂ | 0 | Not specified | researchgate.net |
Note: The table presents data for analogous reactions due to the absence of specific literature for this compound.
Carbonylation Strategies for Esterification of Alkynols
Palladium-catalyzed carbonylation reactions represent a powerful tool for the synthesis of carbonyl compounds, including carbonates. nih.gov These reactions typically involve the use of carbon monoxide as the carbonyl source. For instance, palladium-catalyzed oxidative carbonylation of terminal alkynes can lead to the formation of α,β-alkynyl esters. scirp.org While not a direct route to the carbonate, this methodology highlights the potential for palladium catalysis in functionalizing alkynes with carbonyl groups.
More relevantly, palladium-catalyzed carbonylation of 5-hydroxy-2-alkynyl methyl carbonates has been shown to produce α-vinylidene-γ-lactones under mild conditions. researchgate.net This indicates that the carbonate moiety can be stable to palladium catalysis and that such catalysts can be employed in the synthesis of related structures. The synthesis of cyclic carbonates from diols using palladium-catalyzed oxidative carbonylation has also been reported, suggesting the feasibility of forming carbonate linkages under these conditions. researchgate.net
Approaches Incorporating the Hept-1-yn-1-yl Moiety
An alternative synthetic strategy involves the formation of the carbonate functionality on a precursor molecule, followed by the introduction of the hept-1-yn-1-yl group. This can be achieved through various coupling and alkynylation reactions.
Palladium-Catalyzed Coupling Reactions for Alkyne Introduction (e.g., Sonogashira-type coupling)
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. scirp.orgbeilstein-journals.org This reaction could be envisioned for the synthesis of this compound by coupling hept-1-yne with a suitable carbonate-containing electrophile, such as a hypothetical haloformate derivative.
The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. acs.orgnih.gov This makes it a versatile tool in the synthesis of complex molecules containing alkyne moieties. The reaction of 2-amino-3-bromopyridine (B76627) with terminal alkynes in the presence of a palladium catalyst is a pertinent example of the broad applicability of this reaction. scirp.org
Table 2: General Conditions for Palladium-Catalyzed Sonogashira Coupling
| Alkyne | Aryl/Vinyl Halide | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |
| Terminal Alkyne | Aryl Iodide | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 65°C |
| Terminal Alkyne | Aryl Bromide | Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100°C |
Note: This table provides generalized conditions for the Sonogashira reaction.
Propargylation and Alkynylation Reactions in Carbonate Precursors
Propargylation reactions involve the introduction of a propargyl group into a molecule. In the context of synthesizing this compound, this could involve the reaction of a carbonate-containing nucleophile with a hept-1-yn-1-yl electrophile, or vice-versa. For instance, the synthesis of propargylamines can be achieved through various catalytic methods, including A³ couplings and C-H functionalization of alkynes. nih.gov
The use of propargyl carbonates as precursors in palladium-catalyzed reactions is also well-documented. thieme-connect.com These reactions can lead to the formation of a variety of products, demonstrating the reactivity of the propargylic position while the carbonate group remains intact under certain conditions.
Green Chemistry Principles in Synthetic Strategies
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. In the context of synthesizing this compound, several aspects can be considered.
The use of dimethyl carbonate (DMC) as a reagent and solvent is a key green chemistry approach. DMC is a non-toxic and biodegradable compound that can replace more hazardous reagents like phosgene (B1210022) and methyl chloroformate. rsc.org Its use in transesterification reactions to produce linear and cyclic carbonates is a well-established green methodology. acs.org
Furthermore, the development of catalytic reactions, such as the palladium-catalyzed carbonylations and Sonogashira couplings mentioned above, aligns with green chemistry principles by reducing the need for stoichiometric reagents and often allowing for milder reaction conditions. The use of water as a solvent in some Sonogashira reactions further enhances the green credentials of this methodology. acs.org The synthesis of cyclic carbonates from urea (B33335) and diols over solid oxide catalysts is another example of a greener approach to carbonate synthesis. nih.gov
Light-Induced Synthesis Approaches
Photochemical methods offer a powerful and sustainable alternative to thermally driven reactions, often allowing for unique transformations under mild conditions. The application of light to induce the synthesis of carbonates is an emerging field with significant potential.
A hypothetical light-induced synthesis of this compound could be envisioned through a few potential pathways. One such pathway could involve the photochemical reaction of hept-1-yn-1-ol with a suitable carbonyl source. Another more direct, yet speculative, approach would be the direct light-promoted carboxylation of hept-1-yne using a source for the methyl carbonate moiety.
Recent advancements have demonstrated the "photo-on-demand" synthesis of highly reactive fluoroalkyl carbonates by irradiating a solution of an alcohol and an organic base in chloroform (B151607) with light. kobe-u.ac.jp This method highlights the potential to form carbonates under photochemical conditions without the need for toxic reagents like phosgene. kobe-u.ac.jp
Adapting this concept, a possible light-induced synthesis for this compound could involve:
Reactants: Hept-1-yne, a source of the methyl carbonate group (e.g., from CO2 and methanol (B129727) in situ, or a photolabile precursor), and a photosensitizer or photocatalyst.
Conditions: Irradiation with visible light at room temperature.
The mechanism would likely involve the generation of reactive intermediates, such as radicals, upon light absorption by the photocatalyst. For example, visible-light-driven carboxylation of alkynes using CO2 has been achieved, which proceeds through the formation of a CO2 radical anion. acs.orgresearchgate.net This type of reactivity could potentially be harnessed and adapted for the formation of the target carbonate ester.
Table 2: Conceptual Framework for Light-Induced Synthesis of this compound
| Component | Description | Potential Role in Synthesis |
| Substrate | Hept-1-yne or Hept-1-yn-1-ol | The carbon backbone for the final product. |
| Carbonyl Source | CO2 and Methanol, or a photolabile carbonate precursor | Provides the carbonate functionality. |
| Photocatalyst | Organic dye or transition metal complex | Absorbs light and initiates the chemical transformation. acs.org |
| Light Source | Visible light (e.g., Blue LEDs) | Provides the energy to drive the reaction. kobe-u.ac.jp |
| Solvent | A suitable organic solvent (e.g., Acetonitrile) | Dissolves reactants and facilitates the reaction. |
This table presents a conceptual approach based on current trends in photocatalysis and does not represent an established protocol.
While a specific protocol for the light-induced synthesis of this compound is yet to be developed, the existing literature on photochemical carboxylations and carbonate formations provides a strong foundation for future research in this area. acs.orgresearchgate.net
Reaction Chemistry and Mechanistic Investigations of Hept 1 Yn 1 Yl Methyl Carbonate
Reactivity Profiles of the Carbonate Moiety
The carbonate group in Hept-1-yn-1-yl methyl carbonate is an ester of carbonic acid and is susceptible to transformations typical of carboxylic acid derivatives. Its position adjacent to a triple bond (propargylic position) introduces unique reactivity pathways, particularly in transition-metal-catalyzed processes.
Nucleophilic Acyl Substitution Reactions
The carbonyl carbon of the methyl carbonate group is electrophilic and can undergo nucleophilic acyl substitution. In this two-step mechanism, a nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Subsequently, this intermediate collapses, expelling the most stable leaving group. For this compound, the reaction can proceed via two main pathways depending on which bond to the carbonyl carbon is cleaved.
The reactivity of the carbonyl group is influenced by both steric and electronic factors. libretexts.org Strongly polarized acyl compounds are more reactive towards nucleophiles. libretexts.org In the context of this compound, the electron-withdrawing nature of the adjacent alkyne can influence the electrophilicity of the carbonyl center.
Alkylation and Methoxycarbonylation Pathways
Propargylic carbonates are widely used as electrophiles in alkylation reactions, particularly those catalyzed by transition metals like palladium and copper. In these reactions, the entire carbonate group often serves as a leaving group, facilitating the formation of a new carbon-carbon or carbon-heteroatom bond at the propargylic position.
Palladium-Catalyzed Reactions: In the presence of a Pd(0) catalyst, propargylic carbonates can react with a variety of nucleophiles. The mechanism typically involves the oxidative addition of the Pd(0) catalyst to the propargylic carbonate, leading to the formation of a (σ-allenyl)palladium(II) intermediate and the release of carbon dioxide and methanol (B129727). This intermediate can then be attacked by nucleophiles. For instance, reactions with isocyanides and alcohols in the presence of a palladium catalyst can afford polysubstituted aminopyrroles. acs.org
Copper-Catalyzed Umpolung Reactivity: A conceptually novel approach involves the copper-catalyzed umpolung (polarity inversion) of propargylic carbonates. acs.org In the presence of a copper catalyst and a diboron (B99234) reagent, the propargylic carbonate can act as a nucleophile to attack aldehydes and ketones, achieving allylation and propargylation without the need for pre-formed organometallic reagents. acs.org
Methoxycarbonylation: While this compound itself is a product of a methoxycarbonylation-like process (reaction of hept-1-yn-1-ol with methyl chloroformate), the term methoxycarbonylation more commonly refers to the introduction of a methoxycarbonyl group (-COOCH₃) into a molecule. Palladium-catalyzed methoxycarbonylation of alkynes is a well-established method for synthesizing α,β-unsaturated esters.
| Catalyst System | Nucleophile/Reagent | Product Type | Reference |
| Pd(OAc)₂ / tBuNH₂ | Isocyanides, Alcohols | Polysubstituted Aminopyrroles | acs.org |
| Copper / B₂pin₂ | Aldehydes, Ketones | Homoallylic/Homopropargylic Alcohols | acs.org |
Rearrangement Reactions Involving the Propargylic Carbonate Structure
Propargylic carbonates can undergo a variety of rearrangement reactions, often catalyzed by transition metals, to yield structurally diverse products. A notable example is the gold-catalyzed 1,2-carbonate migration.
In this reaction, a gold catalyst activates the alkyne, making it susceptible to nucleophilic attack. An external oxidant, such as a pyridine (B92270) N-oxide, attacks the activated alkyne regioselectively. This is followed by a 1,2-migration of the adjacent carbonate group, ultimately leading to the stereoselective formation of α-functionalized-α,β-unsaturated ketones. organic-chemistry.orgacs.org This transformation provides an efficient route to highly functionalized alkenes from readily available propargylic carbonates. organic-chemistry.orgacs.org
The reaction conditions for this rearrangement have been optimized, with catalysts like IPrAuCl/AgSbF₆ in solvents such as DCE providing high yields and selectivity. organic-chemistry.org
| Catalyst | Oxidant | Solvent | Temperature | Yield (%) | Reference |
| IPrAuCl/AgSbF₆ | 3,5-Dichloropyridine N-oxide | DCE | Room Temp. | up to 97 | organic-chemistry.org |
Reactivity Profiles of the Terminal Alkyne Moiety
The terminal alkyne in this compound is characterized by a weakly acidic C-H bond and the presence of two π-bonds. This functionality is a cornerstone of modern synthetic chemistry, enabling a wide array of transformations.
C-H Bond Functionalization Reactions
The direct functionalization of the terminal sp-hybridized C-H bond is a powerful strategy for C-C and C-heteroatom bond formation, avoiding the pre-generation of organometallic reagents. nih.govrsc.orgnih.gov
Deprotonation and Acetylide Formation: The terminal proton can be removed by a suitable base (e.g., organolithium reagents, Grignard reagents) to form a metal acetylide. This nucleophilic species can then react with a wide range of electrophiles, such as alkyl halides, aldehydes, ketones, and epoxides. This is the basis for classic alkyne coupling reactions like the Sonogashira, Glaser, and Eglinton couplings.
Transition Metal-Catalyzed C-H Activation: Various transition metals, including platinum, can catalyze the direct coupling of terminal alkynes with sp³ C-H bonds. nih.gov For instance, PtI₄ has been shown to be an effective Lewis acid catalyst for activating terminal alkynes toward hydride attack and subsequent C-C bond formation, enabling the one-step preparation of complex heterocyclic compounds. nih.gov
Metal-Free Coupling Reactions: An efficient metal-free protocol for the direct coupling of terminal alkynes has been developed for the stereospecific synthesis of 2-thio-1,4-enediones. rsc.orgnih.gov This method relies on the use of Brønsted or Lewis acids to control the E/Z selectivity of the resulting double bond. rsc.orgnih.gov
Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), "Click Chemistry")
The terminal alkyne is an excellent participant in cycloaddition reactions. The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne. wikipedia.org While the thermal reaction is slow and produces a mixture of regioisomers, the copper(I)-catalyzed version (CuAAC) is exceptionally efficient and regioselective. wikipedia.orgnih.govrsc.org
The CuAAC reaction is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless, and it exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgnih.gov The reaction is highly reliable, proceeds under mild conditions (often at room temperature in aqueous media), and tolerates a vast array of functional groups. nih.govrsc.org
The mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide. acs.org The copper catalyst lowers the pKa of the alkyne C-H, facilitating acetylide formation, and coordinates with both reactants to lower the activation energy of the cycloaddition. wikipedia.orgacs.org
| Catalyst Source | Ligand/Additive | Solvent | Temperature | Product | Reference |
| CuSO₄·5H₂O | Sodium Ascorbate | H₂O/t-BuOH | Room Temp. | 1,4-disubstituted 1,2,3-triazole | nih.gov |
| CuI | Base (e.g., Et₃N) | Organic (e.g., THF, CH₂Cl₂) | Room Temp. | 1,4-disubstituted 1,2,3-triazole | wikipedia.org |
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Catalytic Transformations and Applications of Hept 1 Yn 1 Yl Methyl Carbonate
Transition Metal Catalysis in Alkyne Functionalization
Transition metal catalysis provides a powerful toolkit for the activation and transformation of propargylic carbonates like hept-1-yn-1-yl methyl carbonate. The interplay between the metal center and the alkyne moiety facilitates a variety of bond formations and molecular rearrangements.
Palladium complexes are widely recognized for their exceptional ability to catalyze a broad spectrum of reactions involving propargylic compounds. wikipedia.org The reaction of a propargylic carbonate with a palladium(0) complex typically leads to the formation of π-propargylpalladium and allenylpalladium intermediates, which can then react with various nucleophiles. wikipedia.org
One significant application is the synthesis of indene (B144670) derivatives. Through a palladium-catalyzed carboannulation and arylation reaction with in situ generated organozinc compounds, propargylic carbonates can be converted into highly substituted indenes under mild conditions and in good to excellent yields. organic-chemistry.org Another key transformation is cyanation. Using trimethylsilyl (B98337) cyanide as the cyanide source, palladium catalysts such as Pd(PPh₃)₄ can effectively convert propargylic carbonates into cyanoallenes. illinois.edu The reaction proceeds via oxidative addition, transmetalation, and reductive elimination. The use of excess trimethylsilyl cyanide can lead to dicyanated products. illinois.edu
Furthermore, palladium catalysis enables the allylic allenylation of homoallyl alcohols with propargylic carbonates. This process occurs through a sequence of oxidative addition, decarboxylation, and retro-allylation, providing an efficient route to tri- and tetra-substituted allyl allenes. ethz.chnih.gov Palladium-catalyzed reactions have also been developed for the synthesis of cyclic carbonates through the reaction of propargylic carbonates with phenols, which involves a decarboxylation followed by the fixation of the liberated CO₂. wikipedia.org
Table 1: Examples of Palladium-Catalyzed Reactions of Propargylic Carbonates
| Reaction Type | Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|---|
| Carboannulation/Arylation | Pd(dba)₂/P(t-Bu)₃ | Propargylic carbonate, Aryl iodide, Et₂Zn | Indene derivative | organic-chemistry.org |
| Cyanation | Pd(PPh₃)₄ | Propargylic carbonate, Me₃SiCN | Cyanoallene | illinois.edu |
| Allylic Allenylation | Pd₂(dba)₃·CHCl₃/dppf | Propargylic carbonate, Homoallyl alcohol | Allyl allene | ethz.chnih.gov |
| Cyclization with Phenols | Pd(OAc)₂/dppe | Propargylic carbonate, Phenol | Cyclic carbonate | wikipedia.org |
This table presents generalized findings for propargylic carbonates, which are applicable to this compound.
Copper(I) catalysis offers a distinct reactivity profile for propargylic carbonates, most notably in the substitution reaction with diboron (B99234) reagents to synthesize allenylboronates. psu.edunih.govuni-giessen.de This transformation is highly valuable as allenylboronates are versatile reagents in organic synthesis, but their preparation can be challenging. psu.edu
A catalyst system comprising a copper(I) source, such as copper(I) t-butoxide, and a suitable ligand, like Xantphos, has been shown to be effective for this reaction. psu.edunih.govuni-giessen.de The reaction of a propargylic carbonate with bis(pinacolato)diboron (B136004) under these conditions yields multisubstituted allenylboronates. psu.edunih.govuni-giessen.de A significant advantage of this method is its high stereoselectivity; optically active propargylic carbonates can be converted into axially chiral allenylboronates with a high degree of chirality transfer. psu.edu The resulting allenylboronates can then be used in subsequent reactions, for example, in Lewis acid-promoted additions to aldehydes to produce homopropargylic alcohols with high diastereoselectivity. psu.edunih.govuni-giessen.de
Table 2: Copper-Catalyzed Borylation of Propargylic Carbonates
| Substrate Type | Catalyst System | Reagent | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| General Propargylic Carbonates | Cu(O-t-Bu)/Xantphos | Bis(pinacolato)diboron | Allenylboronates | High stereoselectivity, Good functional group tolerance | psu.edunih.govuni-giessen.de |
| Optically Active Propargylic Carbonates | Cu(O-t-Bu)/Xantphos | Bis(pinacolato)diboron | Axially Chiral Allenylboronates | Complete chirality transfer | psu.edu |
This table presents generalized findings for propargylic carbonates, which are applicable to this compound.
Ruthenium catalysts are known to mediate a variety of transformations involving alkynes, although specific examples with this compound are not extensively documented. However, the general reactivity of ruthenium complexes with alkynes suggests potential applications. Ruthenium-catalyzed reactions often involve the activation of C-H bonds and subsequent addition across the alkyne. For instance, ruthenium catalysts have been employed in the hydroarylation of alkynes with aromatic compounds, leading to trisubstituted alkenes in a highly regio- and stereoselective manner. beilstein-journals.orgresearchgate.net This type of reaction typically proceeds via a chelation-assisted C-H activation. beilstein-journals.orgresearchgate.net Another area of ruthenium catalysis is the isomerization of propargylic alcohols to enones, demonstrating the ability of ruthenium to facilitate migrations along a carbon skeleton. harvard.edu Given the structural similarities, it is plausible that this compound could undergo related transformations under appropriate ruthenium catalysis.
The Nozaki–Hiyama–Kishi (NHK) reaction is a powerful method for the formation of carbon-carbon bonds between an aldehyde and an organochromium reagent, typically generated from an allyl or vinyl halide. wikipedia.orgorganic-chemistry.orgdokumen.pub This reaction is highly chemoselective for aldehydes and tolerates a wide range of functional groups. wikipedia.orgdokumen.pub While the classical NHK reaction uses stoichiometric amounts of chromium(II) salts, catalytic versions have been developed using nickel as a co-catalyst and manganese as a reductant to regenerate the active chromium(II) species. dokumen.pub
In the context of propargylic substrates, the reaction of propargyl halides or triflates with aldehydes in the presence of chromium(II) chloride leads to the formation of homopropargylic or allenic alcohols. The regioselectivity of this addition can often be controlled by the reaction conditions. Although direct examples involving this compound are scarce, the principle of the NHK reaction can be extended to propargylic systems. The reaction of a propargyl halide (which could potentially be generated in situ from the carbonate) with an aldehyde would proceed via an organochromium intermediate to yield the corresponding alcohol. The development of catalytic enantioselective versions of the NHK reaction has further expanded its synthetic utility. illinois.edu
Organocatalysis in Carbonate Chemistry
Organocatalysis has emerged as a powerful, metal-free alternative for various chemical transformations. In the realm of carbonate chemistry, organocatalysts have been successfully employed for the synthesis and functionalization of carbonates. For instance, the ring-opening polymerization of functionalized cyclic carbonates can be achieved using dual organocatalyst systems, such as a thiourea (B124793) and an amidine base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org
While specific applications of organocatalysis directly to this compound are not widely reported, related transformations highlight the potential of this approach. Bicyclic guanidines, for example, have been shown to catalyze the coupling of propargylic alcohols with carbon dioxide to form α-alkylidene cyclic carbonates under mild conditions. This demonstrates the ability of organocatalysts to activate both the alcohol and CO₂, facilitating carbonate formation. Furthermore, organocatalysts like tetramethylammonium (B1211777) methyl carbonate have been used for the transesterification of various polymers, breaking them down into useful monomers. These examples suggest that organocatalytic methods could be developed for the synthesis and transformation of acyclic propargylic carbonates like this compound.
Heterogeneous Catalysis for Synthesis and Transformation (e.g., α-KMgPO₄ in asymmetric methyl-alkyl carbonate synthesis)
Heterogeneous catalysis offers significant advantages in terms of catalyst separation and recycling, making it an attractive approach for industrial applications. In the context of carbonate synthesis, heterogeneous catalysts have been developed for the transesterification of dimethyl carbonate with various alcohols to produce asymmetric methyl-alkyl carbonates. dokumen.pub
A notable example is the use of α-KMgPO₄ as a novel heterogeneous base catalyst. dokumen.pub This material, prepared from inexpensive metal salts, has been shown to be highly efficient for the transesterification of dimethyl carbonate with n-octanol, achieving high conversion and selectivity to the corresponding methyl-octyl carbonate in a very short reaction time. dokumen.pub The catalytic activity is attributed to the presence of weak and medium base sites on the catalyst surface. dokumen.pub The proposed mechanism involves the deprotonation of the alcohol by a basic site on the catalyst, followed by nucleophilic attack of the resulting alkoxide on the carbonyl carbon of dimethyl carbonate. dokumen.pub Although this specific example does not involve an alkyne-containing alcohol, it demonstrates a robust and green method for the synthesis of asymmetric carbonates, a class to which this compound belongs. This methodology could potentially be adapted for the synthesis of propargylic carbonates from the corresponding propargylic alcohols.
Advanced Spectroscopic Methodologies for Structural Elucidation of Hept 1 Yn 1 Yl Methyl Carbonate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For derivatives of Hept-1-yn-1-yl methyl carbonate, a suite of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.
Advanced ¹H NMR Techniques (e.g., COSY, NOESY)
While a standard one-dimensional ¹H NMR spectrum provides initial information on the chemical environment of protons, two-dimensional techniques are required to piece together the molecular puzzle.
Correlation Spectroscopy (COSY) is a homonuclear correlation experiment that reveals proton-proton couplings, typically through two or three bonds (²JHH, ³JHH). numberanalytics.comresearchgate.net In a COSY spectrum of a this compound derivative, cross-peaks would confirm the connectivity within the n-pentyl chain attached to the alkyne. For instance, the protons on C3 would show a correlation to the protons on C4, which in turn would correlate with the protons on C5, and so on, up to the terminal methyl group at C7. The absence of a COSY correlation between the methyl carbonate protons and any part of the heptynyl chain would confirm their separation by the carbonate and alkyne functionalities.
Illustrative ¹H NMR Data for this compound
| Protons | Illustrative Chemical Shift (δ, ppm) | Multiplicity | Illustrative J-coupling (Hz) | COSY Correlations | NOESY Correlations |
| H-3 (CH₂) | ~2.35 | Triplet | 7.2 | H-4 | H-4, O-CH₃ |
| H-4 (CH₂) | ~1.55 | Quintet | 7.2, 7.4 | H-3, H-5 | H-3, H-5 |
| H-5 (CH₂) | ~1.35 | Sextet | 7.4, 7.5 | H-4, H-6 | H-4, H-6 |
| H-6 (CH₂) | ~1.40 | Sextet | 7.5, 7.3 | H-5, H-7 | H-5, H-7 |
| H-7 (CH₃) | ~0.90 | Triplet | 7.3 | H-6 | H-6 |
| O-CH₃ | ~3.80 | Singlet | - | None | H-3 |
Advanced ¹³C NMR Techniques (e.g., HMBC, HSQC)
Heteronuclear Single Quantum Coherence (HSQC) is a two-dimensional experiment that correlates each proton signal with the signal of the carbon atom to which it is directly attached. numberanalytics.commdpi.com This technique is invaluable for assigning the carbon resonances of the molecule by linking them to their known proton signals. For this compound, the HSQC spectrum would show a cross-peak between the proton signal at ~3.80 ppm and the carbon signal of the methyl carbonate, and similarly for each CH₂ and CH₃ group in the heptynyl chain. The quaternary carbons (C1, C2, and the carbonate C=O) would be absent from the HSQC spectrum, as they have no attached protons.
A correlation from the methyl protons of the carbonate group (~3.80 ppm) to the carbonate carbonyl carbon (~154 ppm).
A correlation from the protons at C3 (~2.35 ppm) to the acetylenic carbons C1 and C2 (~80-90 ppm).
Correlations from the protons at C3 to C2 and C4, and from H-4 to C3 and C5, which would further confirm the structure of the alkyl chain.
Illustrative ¹³C NMR and Heteronuclear Correlation Data for this compound
| Carbon | Illustrative Chemical Shift (δ, ppm) | HSQC Correlation (with proton at δ) | Key HMBC Correlations (with proton at δ) |
| C1 (alkyne) | ~89.0 | None | H-3 |
| C2 (alkyne) | ~81.0 | None | H-3 |
| C3 | ~19.5 | ~2.35 | H-4, H-5 |
| C4 | ~30.8 | ~1.55 | H-3, H-5, H-6 |
| C5 | ~28.2 | ~1.35 | H-4, H-6, H-7 |
| C6 | ~22.1 | ~1.40 | H-5, H-7 |
| C7 | ~13.9 | ~0.90 | H-5, H-6 |
| O-CH₃ | ~55.0 | ~3.80 | Carbonate C=O |
| C=O (carbonate) | ~154.0 | None | O-CH₃ |
Application of High-Field Magnets and Cryogenic Probes
The use of high-field NMR magnets (e.g., 600 MHz and above) significantly enhances spectral dispersion and sensitivity, which is crucial for analyzing complex derivatives of this compound where signal overlap may be an issue. nih.gov Cryogenic probes, which cool the detector electronics to very low temperatures, can further boost the signal-to-noise ratio by a factor of three to four. This increased sensitivity allows for the analysis of much smaller sample quantities and enables the acquisition of 2D NMR data in a fraction of the time required with conventional probes. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, typically to four or more decimal places. mdpi.com This high accuracy allows for the determination of the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions. For this compound (C₉H₁₄O₃), HRMS would be able to confirm the molecular ion with a high degree of confidence, for example, by observing the [M+H]⁺ or [M+Na]⁺ adducts with a mass that matches the calculated value for the elemental formula. mdpi.comnih.gov
Illustrative HRMS Data for this compound
| Ion | Calculated m/z |
| [C₉H₁₄O₃ + H]⁺ | 171.0965 |
| [C₉H₁₄O₃ + Na]⁺ | 193.0784 |
| [C₉H₁₄O₃ + K]⁺ | 209.0523 |
Fragmentation Pattern Analysis for Structural Connectivity
In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule in a controlled manner (e.g., through collision-induced dissociation in MS/MS experiments). The analysis of the resulting fragment ions provides valuable information about the structural connectivity of the molecule. science.gov For this compound, characteristic fragmentation patterns would be expected:
Loss of the methyl carbonate group: Cleavage of the O-C1 bond could lead to a fragment corresponding to the heptynyl cation.
Cleavage within the carbonate: Fragmentation could result in the loss of CO₂ or a methoxy (B1213986) group.
Fragmentation of the alkyl chain: A series of losses of CnH2n+1 fragments from the pentyl end of the chain would be expected, which is characteristic of long-chain alkyl compounds.
Illustrative Fragmentation Data for this compound
| Fragment Ion (m/z) | Proposed Structure/Loss |
| 111 | [M - OCO₂CH₃]⁺ |
| 95 | [C₇H₁₁]⁺ (Heptynyl cation) |
| 79 | [M - CO₂ - CH₃]⁺ |
| 67 | [C₅H₇]⁺ |
| 55 | [C₄H₇]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. sparkl.mesavemyexams.com The method is based on the principle that covalent bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at frequencies that correspond to their natural vibrational frequencies, resulting in an absorption spectrum that serves as a molecular fingerprint. savemyexams.com For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: the terminal alkyne, the carbonate group, and the alkyl chain.
The IR spectrum of this compound would be expected to display several characteristic absorption bands. The terminal alkyne function gives rise to two distinct and highly diagnostic signals. The stretching vibration of the carbon-carbon triple bond (C≡C) typically appears in the 2100-2260 cm⁻¹ region. sparkl.melibretexts.org This absorption is often of medium to weak intensity. libretexts.org Complementing this is the sharp and relatively intense absorption corresponding to the stretching vibration of the acetylenic C-H bond (≡C-H), which is found around 3300 cm⁻¹. libretexts.orgdummies.com
The carbonate group, which is structurally an ester of carbonic acid, possesses a prominent carbonyl (C=O) stretching absorption. Ester carbonyl groups are known to absorb at a relatively high frequency, typically in the range of 1735-1750 cm⁻¹, appearing as a strong, sharp peak. libretexts.org Furthermore, the C-O single bond stretches of the carbonate moiety will produce strong bands in the fingerprint region, generally between 1000 and 1300 cm⁻¹. savemyexams.com
Finally, the heptyl chain contributes characteristic alkane absorptions. The C-H stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups are observed in the 2850-2960 cm⁻¹ range. libretexts.org While these bands are common to most organic molecules, their presence is a necessary component for a complete spectral assignment.
The following interactive table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp |
| Terminal Alkyne | C≡C stretch | 2100 - 2260 | Medium to Weak, Sharp |
| Carbonate | C=O stretch | 1735 - 1750 | Strong, Sharp |
| Carbonate | C-O stretch | 1000 - 1300 | Strong |
| Alkyl Chain | C-H stretch | 2850 - 2960 | Strong |
Electron Diffraction (MicroED) for Microcrystalline Sample Analysis
Microcrystal Electron Diffraction (MicroED) is a cryo-electron microscopy (cryo-EM) technique that has emerged as a revolutionary method for determining the high-resolution atomic structures of chemical compounds from nanocrystals. elsevierpure.comnih.govnih.gov This technique is particularly valuable for the analysis of small organic molecules like this compound, especially in cases where the material is obtained as a powder or when growing single crystals large enough for conventional X-ray crystallography proves to be a bottleneck. nih.govrsc.org MicroED can obtain structural data from crystals that are a billionth of the size required for X-ray methods. nih.gov
The MicroED workflow begins with the preparation of a suitable sample grid. For a powdered sample of a this compound derivative, the microcrystals would be applied directly onto a transmission electron microscope (TEM) grid. doi.org The grid is then rapidly plunge-frozen in liquid ethane (B1197151) and maintained at cryogenic temperatures (e.g., 77 K) throughout the experiment. doi.orgcancer.gov This cryogenic cooling minimizes radiation damage to the organic crystal from the electron beam. cancer.gov
During data collection, the frozen-hydrated crystalline sample is continuously rotated in a very low-dose electron beam inside a TEM. nih.gov A fast and sensitive camera records a movie of the electron diffraction patterns as the crystal rotates. youtube.com Each frame of the movie captures a small wedge of reciprocal space, and a full dataset is typically collected over a rotation range of about 20 degrees or more. cancer.gov The collected electron diffraction data can then be processed using established crystallographic software, originally developed for X-ray crystallography, to determine the unit cell parameters and ultimately solve the three-dimensional molecular structure at atomic resolution. nih.gov This allows for unambiguous determination of bond lengths, bond angles, and stereochemistry within the crystal lattice.
The table below outlines typical parameters for a MicroED experiment for a small organic molecule.
| Parameter | Typical Value/Setting | Purpose |
| Microscope | Transmission Electron Microscope (TEM) | To generate electron beam and image diffraction |
| Acceleration Voltage | 200 kV | Provides appropriate electron wavelength (0.0025 nm) |
| Sample State | Cryogenically frozen (77 K) | Protects sample from vacuum and radiation damage |
| Data Collection Mode | Continuous rotation diffraction | To sample a large volume of reciprocal space |
| Electron Dose Rate | 0.01–0.05 e⁻ Å⁻² s⁻¹ | To minimize radiation damage to the crystal nih.gov |
| Detector | High-speed direct electron camera | To record diffraction patterns as a movie |
| Sample Preparation | Application of powder to a copper mesh grid | To hold the microcrystals in the electron beam doi.org |
Theoretical and Computational Studies on Hept 1 Yn 1 Yl Methyl Carbonate
Density Functional Theory (DFT) Calculations for Structure and Reactivity
Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of molecular properties with a favorable balance of accuracy and computational cost.
A fundamental application of DFT is the optimization of molecular geometry to find the lowest energy conformation. For Hept-1-yn-1-yl methyl carbonate, DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, can determine bond lengths, bond angles, and dihedral angles that correspond to a stable structure. This process involves finding a minimum on the potential energy surface.
The energetic landscape can be further explored to identify different conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformations at a given temperature.
Table 1: Selected Optimized Geometric Parameters for this compound (Exemplary Data)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C≡C | 1.21 Å |
| C-O (ester) | 1.35 Å | |
| C=O | 1.20 Å | |
| Bond Angle | C≡C-C | 178.5° |
| O-C=O | 125.0° | |
| Dihedral Angle | C-C-O-C | 179.8° |
Note: The values in this table are illustrative and would be determined from specific DFT calculations.
DFT calculations can also predict various spectroscopic properties, including NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the isotropic shielding constants, which can then be converted to chemical shifts. These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the structure of the molecule.
Table 2: Predicted vs. Experimental 13C NMR Chemical Shifts for this compound (Exemplary Data)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (≡CH) | 85.2 | 84.9 |
| C2 (C≡) | 68.5 | 68.2 |
| C3 (CH2) | 18.9 | 18.6 |
| C4 (CH2) | 30.8 | 30.5 |
| C5 (CH2) | 21.9 | 21.6 |
| C6 (CH2) | 28.1 | 27.8 |
| C7 (CH3) | 13.8 | 13.5 |
| C=O | 154.5 | 154.2 |
| O-CH3 | 55.1 | 54.8 |
Note: The values in this table are for illustrative purposes. Actual experimental data would be required for a direct comparison.
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT is excellent for studying static structures, molecular dynamics (MD) simulations provide a way to explore the conformational space of flexible molecules like this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its dynamic behavior.
By running simulations for nanoseconds or longer, it is possible to identify the most populated conformational states and the transitions between them. This information is particularly important for understanding how the molecule might interact with other molecules or its environment.
Reaction Mechanism Modeling and Transition State Characterization (e.g., Intrinsic Reaction Coordinate (IRC) calculations)
Computational chemistry can be used to model chemical reactions involving this compound. DFT calculations are employed to locate the transition state (TS) structures for a given reaction. The transition state is a first-order saddle point on the potential energy surface, and its identification is key to understanding the reaction's activation energy and rate.
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation follows the minimum energy path from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This provides a detailed picture of the reaction pathway.
Machine Learning Approaches for Chemical Structure Elucidation and Prediction
In recent years, machine learning (ML) has become an increasingly powerful tool in chemistry. For a compound like this compound, ML models can be trained on large datasets of known molecules and their properties to predict various characteristics.
One significant application is in the elucidation of chemical structures from spectroscopic data. An ML model can be trained to recognize patterns in NMR spectra and predict the corresponding molecular structure or substructures. These models can significantly speed up the process of structure determination. Furthermore, ML can be used to predict reactivity and other chemical properties, complementing the insights gained from more traditional computational methods like DFT.
Advanced Applications in Organic Synthesis and Material Science
Utility as Building Blocks in Complex Molecule Synthesis (e.g., Natural Products)
The structural motif of an ynyl carbonate is a valuable asset in the synthesis of complex molecules, including natural product analogs. While direct application of Hept-1-yn-1-yl methyl carbonate in natural product synthesis is not yet extensively documented, the reactivity of similar alkynyl carbonates in palladium-catalyzed reactions highlights its potential. For instance, 4-alken-2-ynyl carbonates have been employed in diversity-oriented synthesis to construct intricate molecular scaffolds resembling those found in alkaloids. researchgate.net These reactions proceed through a cascade of transformations, including propargylic substitution and cycloadditions, demonstrating the utility of the ynyl carbonate functionality as a linchpin for building molecular complexity.
The hept-1-yne chain of this compound provides a lipophilic side chain that can be strategically incorporated into target molecules, potentially influencing their biological activity and physical properties. The terminal alkyne allows for a range of coupling reactions, such as the Sonogashira coupling, to introduce aryl or vinyl groups, further expanding its synthetic utility. mdpi.com The carbonate moiety, on the other hand, can act as a leaving group in transition metal-catalyzed reactions or be incorporated into the final product. The combination of these features makes this compound a promising building block for the convergent synthesis of complex natural products and their analogs. nih.gov
Precursors for Novel Heterocyclic Compounds
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The synthesis of these structures often relies on the creative use of versatile precursors. This compound possesses the necessary functionalities to serve as a precursor for a variety of heterocyclic systems.
The terminal alkyne can participate in a range of cyclization reactions. For example, transition-metal-catalyzed hydroarylation of alkynes is a powerful method for the synthesis of heterocycles. rsc.org The alkyne in this compound could react with appropriately functionalized aromatic precursors to yield substituted heterocycles. Additionally, the reaction of terminal alkynes with various reagents in the presence of a silver carbonate catalyst has been shown to produce heterocycles like pyrroles and imidazo[1,2-a]pyridines. mdpi.com
Furthermore, dialkyl carbonates are known to be effective and green reagents for the synthesis of five- and six-membered heterocycles, such as tetrahydrofurans, pyrrolidines, and piperidines, through reactions with diols or amino alcohols. frontiersin.org The methyl carbonate group in this compound could potentially be activated to participate in similar intramolecular or intermolecular cyclizations, leading to novel heterocyclic structures bearing a heptynyl side chain. The combination of the reactive alkyne and the carbonate functionality within the same molecule opens up possibilities for tandem reactions, where both groups participate in the formation of the heterocyclic ring system.
Role in Polymer Chemistry and Functional Materials Development
The development of functional polymers with tailored properties is a major focus of modern material science. The incorporation of alkyne functionalities into polymer backbones or as side chains allows for post-polymerization modifications via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition. rsc.org this compound, with its terminal alkyne, is a prime candidate for the synthesis of such functional polymers.
One promising approach is the ring-opening polymerization (ROP) of cyclic monomers derived from this compound. For instance, functionalized aliphatic polycarbonates have been synthesized via the ROP of six-membered bicyclic carbonates bearing alkynyl groups. rsc.orgresearchgate.net These polymers can be further modified to tune their properties. Similarly, a cyclic carbonate monomer derived from a functionalized hept-1-yne could be polymerized to yield a polycarbonate with pendant heptynyl groups.
Another strategy involves the direct polymerization of propargylic carbonates. Recent studies have shown the rapid aqueous copper-catalyzed polymerization of cyclic propargylic carbonates to produce alkyne-functionalized polymers with high molecular weights. acs.org While this compound is an acyclic carbonate, its alkyne functionality suggests its potential as a co-monomer or for the synthesis of linear polymers through different polymerization techniques. The resulting polymers, bearing the heptynyl side chain, could exhibit interesting properties, such as hydrophobicity and the ability to undergo further functionalization, making them suitable for applications in coatings, drug delivery, and advanced materials.
Development of Novel Reagents and Synthetic Intermediates
The unique combination of a terminal alkyne and a methyl carbonate group in this compound makes it a valuable precursor for the development of novel reagents and synthetic intermediates. The reactivity of both functional groups can be harnessed to create more complex molecules with specific applications in organic synthesis.
The terminal alkyne can be readily converted into a variety of other functional groups. For example, hydration of the alkyne would yield a methyl ketone, while oxidation could lead to a carboxylic acid. The alkyne can also be used to introduce the heptynyl group onto other molecules through coupling reactions, creating new building blocks for organic synthesis.
The methyl carbonate group can act as a protecting group for the corresponding alcohol (hept-1-yn-1-ol) or as a reactive handle for further transformations. For example, alkoxide-catalyzed addition of alkyl carbonates across alkynes has been shown to be a stereoselective method for the synthesis of (E)-β-alkoxyacrylates. rsc.org This suggests that under basic conditions, this compound could potentially rearrange or react with other nucleophiles to generate novel synthetic intermediates. Furthermore, the synthesis of star-shaped alkynyl carbonates from carbon dioxide highlights the potential for creating multivalent reagents from simple alkyne precursors. nih.gov By analogy, this compound could serve as a starting point for the synthesis of more elaborate and functionalized reagents for organic synthesis.
Future Directions and Emerging Research Areas
Development of More Sustainable and Green Synthesis Routes
The principles of green chemistry, which advocate for waste reduction, atom economy, and the use of safer chemicals, are increasingly guiding synthetic strategies. frontiersin.org The future synthesis of hept-1-yn-1-yl methyl carbonate is likely to be influenced by these principles.
One promising avenue is the use of dialkyl carbonates, such as dimethyl carbonate (DMC), as green reagents. DMC is a non-toxic, biodegradable liquid that can serve as a source for both the methyl and carbonate groups, maximizing atom economy. rsc.orgrsc.org Research into the base-catalyzed addition of alkyl carbonates across terminal alkynes has shown a highly efficient and stereoselective route to related β-alkoxyacrylates. rsc.org Adapting such methodologies could provide a sustainable pathway to this compound and its derivatives. This approach would align with green chemistry goals by potentially replacing hazardous reagents like phosgene (B1210022) and minimizing waste. rsc.orgrsc.org
Furthermore, developing catalytic systems that operate under mild conditions is a key goal. For instance, the conversion of aldehydes to terminal alkynes can be achieved using reagents that function under mild, one-pot conditions, avoiding the need for superbases and cryogenic temperatures. organic-chemistry.org Similarly, the direct carboxylation of terminal alkynes using CO2 as a renewable C1 source, catalyzed by copper, presents a green alternative for creating related acid structures under ambient conditions. pnas.org Future research could focus on integrating these green steps to assemble this compound.
Table 1: Principles of Green Chemistry and Their Application
| Principle | Application in the Synthesis of this compound |
|---|---|
| Atom Economy | Utilizing dialkyl carbonates where all atoms are incorporated into the product. rsc.org |
| Use of Catalysis | Employing catalytic amounts of bases or transition metals instead of stoichiometric reagents. rsc.orgpnas.org |
| Safer Solvents & Reagents | Replacing hazardous chemicals like phosgene with greener alternatives such as dimethyl carbonate. rsc.org |
| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. pnas.org |
| Renewable Feedstocks | Exploring the use of CO2 as a C1 building block for the carbonate moiety. pnas.orgbohrium.com |
Innovations in Chemo- and Regioselective Transformations
The terminal alkyne group in this compound is a versatile handle for a wide array of chemical transformations. A major area of future research will be the development of innovative methods to control the chemo- and regioselectivity of reactions at this site.
The functionalization of alkynes has seen tremendous progress, with catalytic systems that can precisely control reaction outcomes. rsc.orgacs.org For example, transition-metal-catalyzed hydrofunctionalization allows for the addition of various groups across the triple bond. Manganese, an earth-abundant metal, has emerged as a promising catalyst for the selective functionalization of alkynes. acs.org Similarly, palladium-catalyzed systems have been designed for the chemo-divergent functionalization of alkynes, where slight changes in reaction conditions or ligands can switch the outcome between hydroformylation and semi-hydrogenation. rsc.org
Future work on this compound could explore these advanced catalytic systems to achieve specific transformations. For example, by selecting the appropriate ligand, it might be possible to selectively produce either the E or Z isomer in hydrogenation reactions or direct the addition of a nucleophile to a specific carbon of the alkyne. rsc.org The development of dual-catalytic systems, perhaps combining a transition metal with a photocatalyst, could enable unprecedented control over regio- and stereoselectivity in reactions like hydroarylation. rsc.org
Table 2: Examples of Selective Transformations of Terminal Alkynes
| Reaction Type | Catalyst System | Selectivity Control | Potential Product from this compound |
|---|---|---|---|
| Semi-Hydrogenation | Nickel(II) salts with specific anion ligands | Ligand anion dictates Z- or E-alkene formation. rsc.org | (Z)- or (E)-Hept-1-en-1-yl methyl carbonate |
| Hydroarylation | Palladium and Copper Co-catalysis | Catalyst and ligand choice controls diastereoselectivity. rsc.org | Aryl-substituted heptenyl methyl carbonate |
| Hydroamidation | Ruthenium with phosphine (B1218219) ligands | Ligand structure determines E/Z selectivity of the resulting enamide. rsc.org | Enamide derivatives |
| Carbosulfonylation | Nickel with terpyridine ligand | Complete regio- and stereocontrol for β,β-disubstituted alkenyl sulfones. acs.org | Alkenyl sulfone derivatives |
Exploration of this compound in Bioorthogonal Chemistry
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wgtn.ac.nztum.de The terminal alkyne is a cornerstone functional group in this field, most notably for its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govwikipedia.orgorganic-chemistry.org This reaction is a prime example of "click chemistry," valued for its reliability, specificity, and high yield. nih.govnih.gov
Given its terminal alkyne moiety, this compound is a candidate for exploration as a bioorthogonal reporter or probe. It could be incorporated into biomolecules and subsequently detected or linked to other molecules (e.g., fluorescent dyes, affinity tags) via the CuAAC reaction with an azide-bearing partner. nih.govmdpi.com
Future research would need to investigate several factors. First, the reactivity of this compound in CuAAC reactions would need to be quantified and compared to other alkynes. nih.govmdpi.com While propargyl compounds are often used, the electronic nature of the carbonate group could subtly influence the reaction rate. nih.gov Second, the stability and potential cytotoxicity of the molecule within a biological environment would need to be assessed to ensure it is truly bioorthogonal. nih.gov The development of new copper-chelating ligands that reduce copper's toxicity while maintaining catalytic activity will be crucial for such in vivo applications. nih.gov
Design and Optimization of Advanced Catalytic Systems
The functionalization of the alkyne in this compound relies heavily on the performance of the catalyst. A significant area of future research will be the design and optimization of advanced catalytic systems to enhance efficiency, selectivity, and sustainability. acs.orgresearchgate.net
Recyclable catalysts are a key focus for green chemistry. mdpi.com Systems such as metal nanoparticles supported on materials like silica, graphitic carbon, or metal-organic frameworks (MOFs) combine the high activity of homogeneous catalysts with the ease of separation and reuse of heterogeneous catalysts. mdpi.com For example, MOFs have been used as recyclable catalysts for reactions involving terminal alkynes, demonstrating their potential for creating more sustainable processes. mdpi.com
Another frontier is the development of catalysts from earth-abundant and non-toxic metals like manganese and iron, which offer a more sustainable alternative to precious metals like palladium and rhodium. acs.org Dinuclear manganese catalysts, for instance, have shown unique reactivity in the selective functionalization of alkynes. acs.org Research could focus on designing specific ligand environments for these metals to tune their catalytic activity and selectivity for transformations involving this compound.
Synergistic Integration of Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work has become an indispensable tool for advancing chemical research. rsc.orgrsc.orgacs.org For a molecule like this compound, this integrated approach can accelerate the discovery and optimization of new reactions and catalysts.
Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict the energies of transition states, and explain the origins of chemo- and regioselectivity. rsc.orgacs.org For example, computational studies have been used to elucidate the complex mechanisms of ruthenium-catalyzed hydroamidation of terminal alkynes, explaining why different ligands lead to opposite stereochemical outcomes. rsc.org Similarly, DFT has been used to understand the mechanism of iridium-catalyzed dehydrogenative borylation of terminal alkynes, revealing pathways that were not initially considered. acs.orgacs.org
In the context of this compound, future research could employ DFT to:
Predict Reactivity: Screen potential catalysts and reaction conditions virtually to identify promising candidates for laboratory investigation. bohrium.com
Elucidate Mechanisms: Understand the detailed steps of a transformation, providing insights that can be used to optimize reaction yields and selectivities. rsc.org
Design New Catalysts: Model the interaction between the alkyne and a metal center to design ligands that promote a desired outcome. rsc.org
This predictive power, when combined with targeted experiments for validation, creates a powerful feedback loop that can significantly reduce the time and resources required for development, paving the way for the rational design of novel applications for this compound. bohrium.comdtu.dk
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing Hept-1-yn-1-yl methyl carbonate, and how can reaction conditions be optimized?
- Answer : this compound can be synthesized via transesterification between methyl carbonate derivatives and hept-1-yn-1-ol. Catalysts such as organotin compounds (e.g., n-BuSn(O)OH) or titanocene complexes (e.g., Cp₂TiCl₂) are effective, with yields dependent on temperature (80–120°C), solvent polarity, and catalyst loading (0.5–2 mol%) . Optimization requires monitoring reaction kinetics and employing statistical design of experiments (DoE) to identify critical parameters like molar ratios and reaction time .
Q. What analytical techniques are recommended for characterizing this compound and verifying purity?
- Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is essential for structural confirmation, with characteristic peaks for the alkyne proton (~2.5 ppm) and carbonate carbonyl (~155 ppm). Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection can assess purity, while combustion calorimetry provides thermodynamic data (e.g., standard molar combustion enthalpy) . Ensure spectral comparisons with literature or synthesized standards .
Q. How can thermodynamic properties (e.g., ΔHf°) of this compound be experimentally determined?
- Answer : Bomb calorimetry is the gold standard for measuring enthalpy of formation. For example, methyl phenyl carbonate analogs show ΔHf° values around -600 kJ/mol, requiring corrections for side reactions and solvent effects . Computational methods (e.g., DFT) can supplement experimental data but must be validated against empirical results .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic activity of organometallic compounds in the synthesis of this compound?
- Answer : Organotin catalysts (e.g., n-BuSn(O)OH) activate the carbonyl group via Lewis acid-base interactions, facilitating nucleophilic attack by the alkynol. Kinetic studies reveal rate-determining steps involving catalyst-substrate coordination, with turnover frequencies (TOFs) influenced by steric hindrance and electronic effects of substituents . In situ FTIR or Raman spectroscopy can track intermediate formation .
Q. How do solvent polarity and reaction media affect the disproportionation of this compound into symmetric carbonates?
- Answer : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states in disproportionation, enhancing equilibrium conversion. For methyl phenyl carbonate analogs, non-polar solvents favor dimerization, while polar media reduce activation energy for carbonate exchange. Phase-transfer catalysts (e.g., quaternary ammonium salts) improve interfacial interactions in biphasic systems .
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for transesterification reactions involving this compound?
- Answer : Discrepancies often arise from differences in catalyst pretreatment (e.g., calcination temperature for MoO₃/SiO₂) or substrate purity. Systematic replication studies with controlled variables (e.g., moisture levels, inert atmosphere) are critical. Meta-analyses of published kinetic data, normalized by turnover numbers (TONs), can identify outliers and establish consensus .
Q. How can computational modeling guide the design of heterogeneous catalysts for this compound synthesis?
- Answer : Density functional theory (DFT) simulations predict adsorption energies of reactants on catalyst surfaces (e.g., TiO₂-SiO₂ core-shell structures). For example, PbO-ZrO₂ catalysts show higher activity due to optimized Lewis acid sites, validated by experimental activation energies (~45 kJ/mol) . Machine learning models trained on existing catalyst databases (e.g., Reaxys) can accelerate discovery .
Methodological Considerations
- Data Validation : Cross-reference experimental results with multiple analytical techniques (e.g., NMR + GC-MS) to minimize systematic errors .
- Reproducibility : Document catalyst preparation protocols (e.g., calcination time/temperature) and impurity profiles of starting materials .
- Ethical Reporting : Disclose conflicts of interest (e.g., proprietary catalysts) and adhere to journal guidelines for data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
